molecular formula C22H17Cl2N3S B11183884 3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole

3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole

Cat. No.: B11183884
M. Wt: 426.4 g/mol
InChI Key: IVYZMACIEBUQPQ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by its unique structure, which includes chlorophenyl and methylphenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. This intermediate is then reacted with 4-methylphenyl hydrazine to form the corresponding hydrazone. The final step involves cyclization with triethyl orthoformate to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted triazoles.

Scientific Research Applications

3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-phenyl-1-propanone
  • 2-(4-chlorophenyl)-3-methyl-4-(4-morpholinyl)quinoline
  • 3-(2-[(3-chlorobenzyl)sulfanyl]-4-pyrimidinyl)-1-(4-methylphenyl)-4(1H)-pyridazinone

Uniqueness

3-(2-chlorophenyl)-5-{[(2-chlorophenyl)methyl]sulfanyl}-4-(4-methylphenyl)-4H-1,2,4-triazole stands out due to its specific combination of chlorophenyl and methylphenyl groups, which confer unique chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C22H17Cl2N3S

Molecular Weight

426.4 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C22H17Cl2N3S/c1-15-10-12-17(13-11-15)27-21(18-7-3-5-9-20(18)24)25-26-22(27)28-14-16-6-2-4-8-19(16)23/h2-13H,14H2,1H3

InChI Key

IVYZMACIEBUQPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3Cl)C4=CC=CC=C4Cl

Origin of Product

United States

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